2,6-Nonadien-1-ol, acetate, (2E,6Z)-

Catalog No.
S1917450
CAS No.
67674-47-9
M.F
C11H18O2
M. Wt
182.26 g/mol
Availability
Inquiry
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2,6-Nonadien-1-ol, acetate, (2E,6Z)-

CAS Number

67674-47-9

Product Name

2,6-Nonadien-1-ol, acetate, (2E,6Z)-

IUPAC Name

nona-2,6-dienyl acetate

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,8-9H,3,6-7,10H2,1-2H3

InChI Key

UHONGPVFPQQOSO-UHFFFAOYSA-N

SMILES

CCC=CCCC=CCOC(=O)C

Canonical SMILES

CCC=CCCC=CCOC(=O)C

2,6-Nonadien-1-ol, acetate, (2E,6Z), also known as (2E,6Z)-2,6-nonadien-1-yl acetate, is an organic compound classified as a fatty alcohol ester. It has the chemical formula C11H18O2C_{11}H_{18}O_2 and is characterized by a structure that includes a nonadiene chain with two double bonds at the second and sixth positions. This compound is notable for its fruity and floral aroma, making it valuable in the fragrance and flavor industry. The compound's unique configuration (E/Z isomerism) contributes to its distinct olfactory properties, which are often described as green and cucumber-like .

The reactions involving 2,6-nonadien-1-ol, acetate primarily include esterification and oxidation processes. For instance:

  • Esterification: The reaction of 2,6-nonadien-1-ol with acetic acid produces 2,6-nonadien-1-ol acetate. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
  • Oxidation: Under specific conditions, 2,6-nonadien-1-ol can be oxidized to form corresponding aldehydes or ketones. For example, oxidation of (Z3,Z6)-3,6-nonadien-1-ol can yield (E2,Z6)-2,6-nonadienal through a sulfoxide-mediated process .

Research indicates that 2,6-nonadien-1-ol, acetate exhibits various biological activities. It has been noted for its potential antimicrobial properties and may also have applications in repelling certain pests. The compound's pleasant aroma contributes to its use in perfumery and as a flavoring agent in food products. Additionally, studies suggest that similar compounds can influence human sensory perception and may play a role in modulating mood or emotional responses due to their olfactory characteristics .

Several synthesis methods for 2,6-nonadien-1-ol, acetate have been documented:

  • Wittig Reaction: This method involves reacting an aldehyde with a phosphonium ylide to form alkenes. For example, using 4-pyranoxybutanal as a starting material can yield the desired nonadiene structure.
  • Alkyne Hydrogenation: Starting from 1,5-hexadiyne, selective hydrogenation can produce nonadienes through controlled addition of hydrogen across the triple bond.
  • Ozonolysis: This method involves cleaving alkenes or alkynes using ozone to produce aldehydes or ketones that can be further transformed into nonadienes .

2,6-Nonadien-1-ol, acetate finds applications in various fields:

  • Fragrance Industry: It is used extensively in perfumes and scented products due to its pleasant aroma profile.
  • Food Industry: The compound serves as a flavoring agent in food products, imparting fruity and fresh notes.
  • Cosmetics: Its aromatic properties make it suitable for use in cosmetic formulations.

Moreover, its potential biological activity may lead to applications in pest control or as a natural preservative in food products .

Interaction studies involving 2,6-nonadien-1-ol, acetate often focus on its olfactory effects and how it interacts with human sensory receptors. Research has shown that this compound can enhance the perception of other flavors and fragrances when used in combination with them. Additionally, studies on its antimicrobial properties suggest potential interactions with microbial membranes or metabolic pathways that could inhibit growth .

Several compounds share structural similarities with 2,6-nonadien-1-ol, acetate, including:

Compound NameStructure CharacteristicsUnique Features
2,6-NonadienalAldehyde form of nonadieneUsed primarily for its fragrance properties
(E,Z)-3-Hexenyl AcetateShorter carbon chain with one double bondKnown for green notes; commonly used in food
3-Octenyl AcetateSimilar ester structure but longer chainExhibits different olfactory characteristics
(Z)-3-HexenalAldehyde with a single double bondStrong green apple aroma; widely utilized in food

These compounds are unique due to their specific configurations and functional groups that influence their reactivity and sensory properties. The presence of multiple double bonds in 2,6-nonadien-1-ol, acetate sets it apart from others by providing distinct olfactory notes that are not found in simpler esters or aldehydes .

2,6-Nonadien-1-ol, acetate, (2E,6Z)- represents a structurally complex fatty alcohol ester with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.26 g/mol [1] [2]. The compound exhibits specific stereochemical configurations, displaying an E (trans) configuration at the second carbon position and a Z (cis) configuration at the sixth carbon position [3] [4]. This unique geometric arrangement of double bonds contributes significantly to its distinctive organoleptic properties, characterized by green, cucumber-like, and violet leaf aromatic notes [5] [6].

The compound's International Union of Pure and Applied Chemistry nomenclature designates it as (2E,6Z)-2,6-nonadien-1-yl acetate, with the Chemical Abstracts Service registry number 68555-65-7 [1] [2]. Its structural framework consists of a nonadiene backbone featuring two conjugated double bonds positioned at carbons 2 and 6, terminated by an acetate ester functional group at the primary carbon position [3].

Natural Occurrence and Biosynthetic Pathways

Distribution in Cucurbitaceae Family (Cucumis melo var. inodorus)

2,6-Nonadien-1-ol acetate demonstrates widespread occurrence throughout the Cucurbitaceae family, with particularly significant concentrations documented in Cucumis melo var. inodorus, commonly known as honeydew melons [7] [8]. Comprehensive volatile profiling studies utilizing headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry have identified this compound as one of the three most abundant volatile organic compounds in melon cultivars, with average concentrations exceeding 50 μg/kg fresh weight [7].

Research investigating 39 different melon cultivars revealed that 2,6-nonadien-1-ol acetate, along with ethyl acetate and (Z)-6-nonenal, constituted the primary volatile components responsible for characteristic melon aroma profiles [7]. Particularly noteworthy is the observation that non-climacteric inodorus cultivars, exemplified by Xizhoumi25, exhibited the highest total volatile content at 1840 μg/kg fresh weight, with substantial contributions from 2,6-nonadien-1-ol acetate [7].

Breeding line studies encompassing 28 melon varieties demonstrated significant compositional variations, with the highest volatile concentrations detected in breeding line 30 at 13,973.07 μg/kg fresh weight [8]. Principal component analysis of these breeding lines revealed distinct clustering patterns based on volatile compound profiles, with 2,6-nonadien-1-ol acetate serving as a primary discriminatory factor for cultivar classification [8].

The distribution patterns within Cucurbitaceae extend beyond Cucumis melo to include related species such as Cucumis sativus (cucumber), where analogous volatile compounds contribute to the characteristic fresh, green flavor profiles associated with cucurbitaceous fruits [9]. Gas chromatography-mass spectrometry analyses of cucumber cultivars have identified related nonadienyl compounds as significant contributors to the distinctive cucumber aroma, suggesting conserved biosynthetic pathways across the family [9].

Lipoxygenase-Mediated Formation from Linolenic Acid

The biosynthesis of 2,6-nonadien-1-ol acetate initiates through the lipoxygenase-catalyzed oxygenation of α-linolenic acid, representing the committed step in the oxylipin biosynthetic pathway [10] [11]. Lipoxygenases, designated with Enzyme Commission number 1.13.11.12, catalyze the stereospecific incorporation of molecular oxygen into polyunsaturated fatty acids, generating positionally specific hydroperoxide intermediates [11].

The enzymatic mechanism proceeds through a four-step process involving stereoselective hydrogen abstraction from the bisallylic methylene group of linolenic acid, radical rearrangement, antarafacial oxygen insertion, and peroxy radical reduction [11]. This process yields 13-hydroperoxy-(9Z,11E,15Z)-octadecatrienoic acid (13-HPOT) as the primary product, which serves as the immediate precursor for subsequent volatile aldehyde formation [10] [11].

Quantitative trait locus mapping studies in cucumber have identified specific genomic regions associated with 2,6-nonadien-1-ol formation, particularly on chromosome 2 spanning positions 19.80-25.53 centiMorgans [12]. This chromosomal region contains 381 genes, including multiple lipoxygenase family members responsible for the initial oxygenation steps in volatile compound biosynthesis [12].

Lipoxygenase activity demonstrates temporal regulation during fruit development, with maximum enzyme activity typically observed during early fruit maturation stages coinciding with peak volatile compound accumulation [13] [14]. Enzyme kinetic studies reveal substrate specificity preferences for α-linolenic acid over linoleic acid, consistent with the predominant formation of C9 volatile aldehydes characteristic of cucurbitaceous fruit aromas [15] [16].

Enzymatic Acetylation Mechanisms in Plant Tissues

The final biosynthetic step in 2,6-nonadien-1-ol acetate formation involves enzymatic acetylation catalyzed by alcohol acetyltransferases belonging to the BAHD acyltransferase superfamily [17]. These enzymes, classified under Enzyme Commission number 2.3.1.84, facilitate the transfer of acetyl groups from acetyl-coenzyme A to alcohol acceptors, forming ester bonds characteristic of volatile flavor compounds [18] [19].

Alcohol acetyltransferases demonstrate remarkable substrate promiscuity, accepting diverse alcohol substrates while maintaining strict specificity for acetyl-coenzyme A as the acyl donor [19]. Biochemical characterization of plant acetyltransferases reveals optimal activity at physiological pH ranges between 6.0-9.0, with enzymatic activity strongly dependent on cofactor availability and cellular energy status [20].

The enzymatic acetylation mechanism proceeds through a ping-pong bi-substrate mechanism, involving formation of a transient acetyl-enzyme intermediate followed by alcohol binding and acetate ester product release [19]. Kinetic studies demonstrate apparent Michaelis constants in the micromolar range for alcohol substrates and millimolar range for acetyl-coenzyme A, indicating high affinity for alcohol acceptors and lower affinity for the acyl donor [18].

Subcellular localization studies reveal acetyltransferases predominantly associated with endoplasmic reticulum membranes and cytoplasmic lipid droplets, facilitating efficient substrate channeling and product accumulation [21]. Enzyme activity demonstrates developmental regulation, with peak acetyltransferase expression coinciding with fruit ripening stages when volatile ester production reaches maximum levels [18] [22].

Ecological Role in Plant-Insect Chemical Interactions

2,6-Nonadien-1-ol acetate functions as a multifaceted signaling molecule mediating complex ecological interactions between plants and arthropod communities [23] [24]. As a member of the green leaf volatile family, this compound serves dual roles in plant defense mechanisms and tritrophic ecological networks involving plants, herbivorous insects, and their natural enemies [25] [26].

Direct defensive functions include antimicrobial activity against plant pathogenic bacteria and fungi, with effective concentrations ranging from 100-1000 μg/mL in controlled assays [23]. The compound demonstrates particular efficacy against foliar pathogens, contributing to the innate immune responses of cucurbitaceous plants under biotic stress conditions [27].

Tritrophic interaction networks utilize 2,6-nonadien-1-ol acetate as an airborne chemical signal attracting beneficial arthropods, particularly predatory mites such as Phytoseiulus persimilis [25]. Research demonstrates that cucumber plants challenged by spider mite herbivory release specific volatile blends containing nonadienyl compounds, effectively recruiting predatory mites at concentrations as low as 1-50 μg/kg in headspace samples [25].

Plant-plant communication mechanisms involve volatile-mediated priming of neighboring plants for enhanced defense responses [28]. Airborne 2,6-nonadien-1-ol acetate signals trigger transcriptional changes in recipient plants, upregulating defense-related gene expression and metabolite accumulation at extremely low atmospheric concentrations of 0.1-10 μg/kg [29] [28].

The compound additionally serves as a feeding and oviposition deterrent for herbivorous insects, with behavioral assays demonstrating significant deterrent effects at tissue concentrations of 50-500 μg/kg [30] [27]. Female moths and other ovipositing insects utilize these chemical cues to assess plant quality and avoid laying eggs on previously damaged or stressed plants [23].

The analytical determination of 2,6-Nonadien-1-ol, acetate, (2E,6Z)- requires sophisticated methodological approaches due to its volatile nature, low concentration levels in typical samples, and the complex matrices in which it is often found [2]. This section examines four critical analytical methodologies that have been developed and optimized for the detection and quantification of this important acetate ester compound.

Vacuum Hydrodistillation-Solid Phase Extraction Techniques

Vacuum hydrodistillation combined with solid phase extraction represents a powerful sample preparation technique for the isolation and concentration of 2,6-Nonadien-1-ol, acetate, (2E,6Z)- from complex matrices. This approach leverages the principle of reduced pressure distillation to enhance the volatilization of target compounds while preserving their chemical integrity [2] [3].

The vacuum-assisted headspace solid-phase microextraction technique has demonstrated exceptional performance for semi-volatile organic compounds. Optimal extraction conditions have been established at a vacuum pressure of -677 mbar, applied for 90 seconds before sample equilibration [2]. This reduced pressure system dramatically enhances extraction kinetics by reducing the total pressure during sampling, which effectively increases the volatility of target compounds and facilitates their transfer to the headspace [3] [4].

The methodology employs pre-evacuated sample vials containing the matrix material, followed by controlled vacuum application using specialized pumps and compressors. Research has shown that the vacuum-assisted approach can increase extraction efficiency by up to 175% compared to conventional headspace techniques [5]. Temperature control is maintained between 25-60°C to prevent thermal degradation of the acetate ester while promoting efficient volatilization [2] [4].

Solid phase extraction cartridges utilize reversed-phase stationary phases, particularly C18 and C8 bonded silica materials, which provide optimal retention for acetate esters through hydrophobic interactions [6] [7]. The extraction protocol involves conditioning with methanol and water, followed by sample loading under controlled flow conditions. Elution is performed using organic solvent mixtures, typically ethyl acetate combined with methanol in an 80:20 ratio, which provides quantitative recovery rates of 85-115% for most acetate compounds [8] [9].

The integration of vacuum distillation with solid phase extraction offers several analytical advantages: enhanced selectivity through dual purification mechanisms, improved concentration factors enabling trace-level detection, and reduced matrix interference leading to cleaner chromatographic profiles [4] [10]. This combined approach has proven particularly valuable for the analysis of 2,6-Nonadien-1-ol, acetate, (2E,6Z)- in complex biological and environmental matrices where conventional extraction methods may fail to achieve adequate sensitivity and specificity.

Gas Chromatography-Olfactometry for Odor-Activity Correlation

Gas chromatography-olfactometry represents a unique analytical approach that integrates traditional gas chromatographic separation with human sensory detection to establish direct correlations between chemical compounds and their olfactory properties [11] [12]. This methodology is particularly relevant for 2,6-Nonadien-1-ol, acetate, (2E,6Z)- given its characteristic fruity and floral aroma profile .

The GC-Olfactometry system operates through a split effluent design where the column eluent is divided between a conventional detector (typically mass spectrometry) and an olfactory detection port [12] [13]. The olfactory port consists of a heated transfer line maintaining temperatures between 200-250°C to prevent compound condensation, connected to a specially designed sniffing interface that delivers the separated compounds to trained human assessors [13] [14].

Multiple detection methodologies have been developed within the GC-Olfactometry framework. The frequency detection method employs panels of 6-12 trained assessors who record the percentage detection of odor-active compounds at specific retention times [12] [13]. This approach generates Nasal Impact Frequency values, where a value of 1.0 indicates 100% detection by all assessors, while 0 represents no detection [12]. The Surface of Nasal Impact Frequency method extends this concept by calculating peak areas through multiplication of frequency percentage by duration, enabling the generation of comprehensive aromagram profiles [12] [13].

Dilution to threshold methods involve serial dilution of samples until the odor intensity reaches the detection threshold for 50% of the assessment panel [15] [16]. This quantitative approach provides direct determination of odor thresholds, though it requires extensive sample preparation and multiple analytical runs [16]. Direct intensity methods allow real-time assessment of odor intensity on graduated scales, providing immediate feedback on compound potency [12] [13].

Research has demonstrated that individual olfactory performance significantly influences GC-Olfactometry results [11]. Studies show positive correlations between assessor threshold performance and the number of odor-active compounds detected, with correlation coefficients ranging from 0.18 to 0.53 depending on the compound class [11]. This inter-individual variability necessitates careful assessor selection and training protocols to ensure reproducible results [13] [17].

The GC-Olfactometry methodology offers several critical advantages for acetate ester analysis: direct correlation between chemical identity and sensory properties, detection sensitivity often exceeding instrumental limits for odor-active compounds, and the ability to identify trace components responsible for characteristic aroma profiles [13] [18]. For 2,6-Nonadien-1-ol, acetate, (2E,6Z)-, this approach enables precise characterization of its cucumber-like and green olfactory notes while simultaneously providing quantitative chemical identification through parallel mass spectrometric detection [13].

Two-Dimensional Gas Chromatography-Mass Spectrometry

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry represents the most advanced separation technique currently available for the analysis of complex volatile mixtures containing 2,6-Nonadien-1-ol, acetate, (2E,6Z)- [19] [20]. This methodology employs two chromatographic columns with orthogonal separation mechanisms connected through a modulation interface that enables comprehensive analysis of all sample components [19] [21].

The GC×GC-MS system utilizes a primary column, typically 20-30 meters in length with non-polar stationary phase characteristics, connected to a secondary column of 1-5 meters length featuring polar separation properties [19] [20]. The modulator, positioned between the columns, performs three critical functions: continuous collection of small effluent fractions from the first dimension, focusing or refocusing of the collected material into narrow bands, and rapid transfer of focused fractions to the second dimension as sharp injection pulses [19] [21].

Modulation periods typically range from 2-10 seconds, ensuring that the second dimension separation is completed before the next fraction arrives from the first column [20] [22]. This rapid analysis requirement necessitates fast gas chromatographic conditions in the second dimension, with temperature programming rates often exceeding conventional limits [19] [21]. The resulting separation generates a two-dimensional retention plane where compounds are distributed according to their volatility (first dimension) and polarity (second dimension) characteristics [19] [22].

The analytical performance of GC×GC-MS significantly exceeds conventional single-dimension chromatography. Peak capacity increases from approximately 500 peaks in conventional GC to over 30,000 peaks in comprehensive two-dimensional systems, representing enhancement factors of 50-100 fold [22] [21]. Detection sensitivity improves by factors of 10-100 due to the focusing effects of modulation, which concentrates analytes into narrow peaks with enhanced signal-to-noise ratios [21] [23].

For acetate ester analysis, GC×GC-MS provides several specific advantages: resolution of co-eluting isomers that are indistinguishable in single-dimension chromatography, enhanced detection limits enabling trace-level quantification, and comprehensive characterization of complex mixtures without prior knowledge of component identity [19] [21]. The technique generates three-dimensional surface plots or two-dimensional contour maps that provide intuitive visualization of separation patterns and enable identification of compound classes through characteristic retention patterns [22] [21].

The application of GC×GC-MS to 2,6-Nonadien-1-ol, acetate, (2E,6Z)- analysis is particularly valuable in complex matrices such as essential oils, food extracts, and environmental samples where numerous interfering compounds may be present [21] [24]. The orthogonal separation mechanism ensures that this specific acetate ester can be resolved from other structurally similar compounds, enabling accurate identification and quantification even in highly complex mixtures [19] [21].

Challenges in Trace-Level Acetate Ester Analysis

The analytical determination of 2,6-Nonadien-1-ol, acetate, (2E,6Z)- at trace concentration levels presents numerous technical challenges that require specialized methodological approaches and optimization strategies [25] [26]. These challenges arise from the inherent physicochemical properties of acetate esters, matrix complexity effects, and instrumental limitations in detecting low-abundance volatile compounds.

Matrix interference represents one of the most significant analytical challenges in trace-level acetate ester determination [27] [28]. Complex samples often contain numerous co-eluting compounds that can mask the target analyte signal or produce false positive identifications [26] [28]. In biological matrices, endogenous esters such as ethyl acetate may interfere with quantification of the target compound, leading to overestimation of analyte concentrations [27]. Environmental samples frequently contain hydrocarbons and other volatile organic compounds that share similar retention characteristics with acetate esters, complicating chromatographic separation [28].

Thermal degradation poses another critical challenge during analysis of acetate esters [26] [29]. These compounds are susceptible to thermal decomposition at elevated temperatures commonly used in gas chromatographic analysis, leading to artifact formation and reduced analytical accuracy [26]. Research has demonstrated that glycidyl esters and similar compounds require carefully controlled thermal conditions to prevent degradation, with optimal analysis temperatures maintained below 250°C [26]. Injection port temperatures, column temperature programming rates, and detector conditions must be optimized to preserve analyte integrity while maintaining adequate chromatographic separation [26] [29].

Co-elution issues present significant challenges in conventional single-dimension gas chromatography [30] [31]. Acetate esters with similar volatility characteristics often exhibit nearly identical retention times, making accurate identification and quantification difficult [30]. For example, methanol and ethyl acetate are known to co-elute on polar columns, while methanol and acetaldehyde co-elute on non-polar columns, requiring analysis on multiple column types for complete separation [30]. This limitation necessitates the use of advanced separation techniques such as comprehensive two-dimensional chromatography or heart-cutting methodologies [31].

Background contamination significantly impacts detection limits and quantitative accuracy in trace-level analysis [25] [32]. Laboratory contamination from solvents, glassware, and environmental sources can elevate baseline levels and interfere with accurate quantification [32]. Quality control measures including appropriate blank determinations, solvent purity verification, and contamination source identification are essential for reliable trace-level analysis [25] [32].

Quantitation accuracy becomes increasingly challenging at trace concentration levels due to poor signal-to-noise ratios and non-linear detector response [33] [34]. Traditional external calibration methods may exhibit inadequate precision and accuracy at low concentrations, necessitating the use of internal standard approaches with isotopically labeled compounds [33] [34]. Method validation at trace levels requires extensive linearity studies, precision assessments, and accuracy evaluations across the entire analytical range [33] [35].

Method reproducibility represents a persistent challenge in trace-level acetate ester analysis [4] [10]. Small variations in extraction conditions, chromatographic parameters, or detection settings can result in significant changes in analytical results [4]. Automated sample handling systems and standardized protocols help minimize operator-dependent variability, but cannot eliminate all sources of analytical uncertainty [10] [27].

Advanced analytical strategies have been developed to address these challenges. Selective solid phase extraction protocols utilizing mixed-mode sorbents provide enhanced cleanup capabilities while maintaining quantitative recovery [8] [9]. Vacuum-assisted extraction techniques improve compound recovery and reduce analysis time [4] [10]. Internal standard calibration using structural analogs or isotopically labeled compounds enhances quantitative accuracy [33] [34]. Comprehensive two-dimensional chromatography resolves co-elution problems and provides enhanced peak capacity for complex mixture analysis [19] [21].

XLogP3

2.7

Other CAS

68555-65-7

General Manufacturing Information

2,6-Nonadien-1-ol, 1-acetate, (2E,6E)-: INACTIVE

Dates

Last modified: 07-22-2023

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